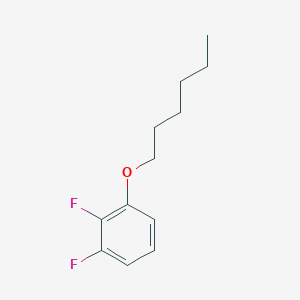

1,2-二氟-3-(己氧基)苯

描述

Synthesis Analysis

The synthesis of 1,2-Difluoro-3-(hexyloxy)benzene and related compounds involves advanced organic synthesis techniques. For example, visible-light-induced difluoroalkylation is a novel method developed for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes from 1-(allyloxy)-2-(1-arylvinyl)benzenes, demonstrating the potential for creating complex fluorinated structures under mild conditions (Zhou et al., 2022).

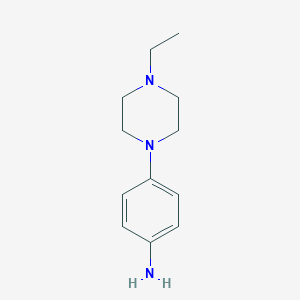

Molecular Structure Analysis

Molecular structure analysis focuses on the spatial arrangement of atoms within the compound. The coordination chemistry of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands, reveals the impact of fluorine atoms on molecular geometry and potential for forming metal ion complexes, highlighting the structural versatility and reactivity of fluorinated compounds (Plenio et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Difluoro-3-(hexyloxy)benzene showcase its reactivity and potential for further functionalization. Hexafluoroisopropanol (HFIP)-catalyzed direct dehydroxydifluoroalkylation of benzylic and allylic alcohols with difluoroenoxysilanes presents a method for synthesizing a broad range of α,α-difluoroketones, indicating the compound's versatility as a building block in organic synthesis (Li et al., 2021).

Physical Properties Analysis

The physical properties of 1,2-Difluoro-3-(hexyloxy)benzene and similar compounds are critical for their application in material science and organic electronics. For instance, the synthesis and characterization of fluorinated polyimides derived from various aromatic dianhydrides reveal insights into the compound's thermal stability, dielectric properties, and optical transparency, demonstrating its potential in high-performance materials (Chen et al., 2020).

Chemical Properties Analysis

Analyzing the chemical properties of 1,2-Difluoro-3-(hexyloxy)benzene involves understanding its reactivity, stability, and interaction with other molecules. The direct and mild formylation of substituted benzenes using dichloromethyl methyl ether-silver trifluoromethanesulfonate showcases innovative approaches to functionalizing benzene derivatives, including those with difluoro groups, under relatively mild conditions (Ohsawa et al., 2013).

科学研究应用

超分子化学应用

类似于1,2-二氟-3-(己氧基)苯的化合物,如苯-1,3,5-三甲酰胺(BTAs),由于其简单的结构和超分子自组装行为,在各个科学领域具有重要意义。这些特性使得BTAs可以用于纳米技术、聚合物加工和生物医学应用,暗示了1,2-二氟-3-(己氧基)苯在通过氢键稳定的纳米结构的创建以及它们在多价生物医学应用中的潜在应用(Cantekin, de Greef, & Palmans, 2012)。

有机合成和催化

对喹啉和相关杂环化合物的研究,这些化合物与1,2-二氟-3-(己氧基)苯具有相似的结构基元,揭示了它们在染料、药物和催化剂配体中的实用性。这些化合物通过缩合反应形成,并已被探索其抗肿瘤性能,暗示了1,2-二氟-3-(己氧基)苯在合成化学和治疗药物开发中的可能作用(Pareek & Kishor, 2015)。

相行为和溶剂应用

含有各种溶质的离子液体,包括芳香化合物,由于其独特的相行为和溶剂能力而引起了重要的研究兴趣。对这些系统的研究表明,1,2-二氟-3-(己氧基)苯可能在创建具有可调属性的新溶剂系统中发挥作用,用于从复杂混合物中提取或分离目标分子(Visak et al., 2014)。

环境和健康影响研究

尽管重点排除了与药物相关的研究,但值得注意的是,类似苯的相关芳香化合物已被广泛研究其环境和健康影响。这一研究成果强调了理解化合物的毒理学和环境行为的重要性,包括1,2-二氟-3-(己氧基)苯,以确保它们在各种应用中的安全和负责任使用(Galbraith, Gross, & Paustenbach, 2010)。

安全和危害

属性

IUPAC Name |

1,2-difluoro-3-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYUARIRPJREFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614413 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3-(hexyloxy)benzene | |

CAS RN |

121219-19-0 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)

![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)

![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)